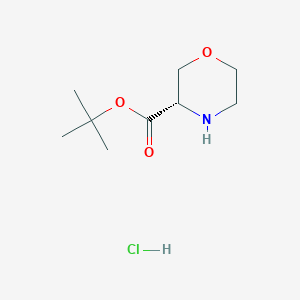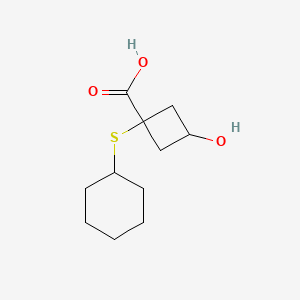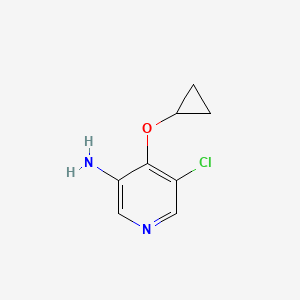![molecular formula C12H11F3O3 B13075233 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and diethyl oxalate.
Formation of Intermediate: The reaction between 4-(trifluoromethyl)benzaldehyde and diethyl oxalate in the presence of a base, such as sodium ethoxide, leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the oxolane ring.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid
- Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
Comparison
Compared to similar compounds, 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid is unique due to its specific substitution pattern and functional groups. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11F3O3 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17) |
InChI Key |
CEQCLKQPEGCZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)
![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)


![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)

![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)

